molecular formula C9H13N3 B13918774 6-Cyclopentyl-3-pyridazinamine CAS No. 1159814-10-4

6-Cyclopentyl-3-pyridazinamine

Cat. No.: B13918774
CAS No.: 1159814-10-4
M. Wt: 163.22 g/mol
InChI Key: QJCDTTYMWMKSSF-UHFFFAOYSA-N
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Description

6-Cyclopentyl-3-pyridazinamine is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-3-pyridazinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with a suitable pyridazine derivative to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-3-pyridazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentyl-pyridazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the pyridazine ring.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

6-Cyclopentyl-3-pyridazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-3-pyridazinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-cyclopentyl-3-pyridazinamine: A similar compound with a chlorine atom at the 6-position.

    6-Methoxy-3-pyridazinamine: A derivative with a methoxy group at the 6-position.

Uniqueness

6-Cyclopentyl-3-pyridazinamine is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1159814-10-4

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

6-cyclopentylpyridazin-3-amine

InChI

InChI=1S/C9H13N3/c10-9-6-5-8(11-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,12)

InChI Key

QJCDTTYMWMKSSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(C=C2)N

Origin of Product

United States

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